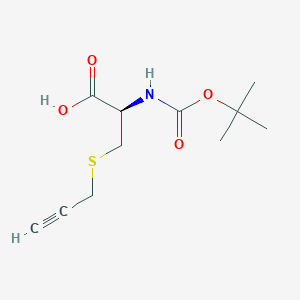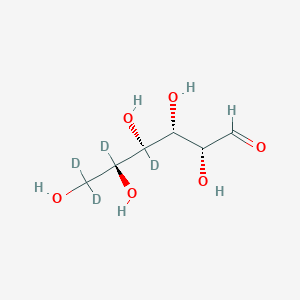
D-Glucose-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-d4, also known as deuterated glucose, is a stable isotope-labeled compound where four hydrogen atoms in the glucose molecule are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-d4 typically involves the hydrogen-deuterium exchange reaction. This process can be carried out using deuterium oxide (D2O) as the deuterium source. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The glucose is dissolved in deuterium oxide and subjected to catalytic hydrogenation. The reaction is carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium, resulting in high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
D-Glucose-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives depending on the substituent introduced.
Scientific Research Applications
D-Glucose-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and other biochemical pathways.
Biology: Employed in metabolic studies to trace the pathways of glucose utilization in cells and organisms.
Medicine: Used in clinical research to study glucose metabolism in diabetic patients and to investigate the pharmacokinetics of glucose-related drugs.
Industry: Utilized in the food industry to study the metabolic pathways of glucose in various food products.
Mechanism of Action
The mechanism of action of D-Glucose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the metabolic fate of glucose in various biological systems. The molecular targets and pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The non-deuterated form of glucose.
D-Galactose: Another aldohexose similar to glucose but with different stereochemistry.
D-Fructose: A ketohexose that is structurally similar to glucose but with a ketone group instead of an aldehyde group.
Uniqueness of D-Glucose-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of glucose metabolism using NMR spectroscopy, making it a valuable tool in biochemical and clinical research.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D |
InChI Key |
GZCGUPFRVQAUEE-PBYATOGCSA-N |
Isomeric SMILES |
[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


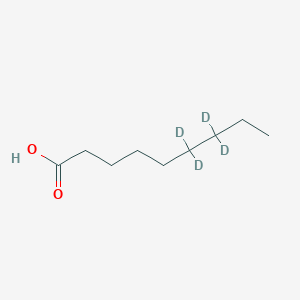

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
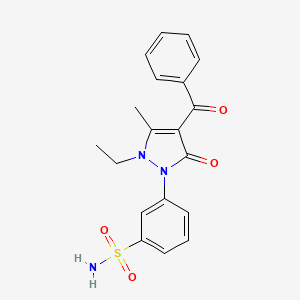
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
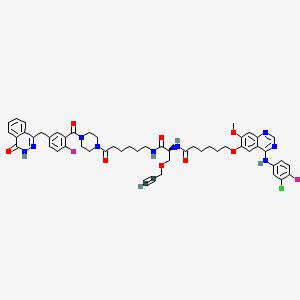
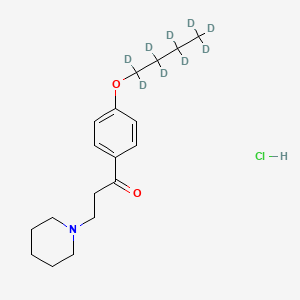
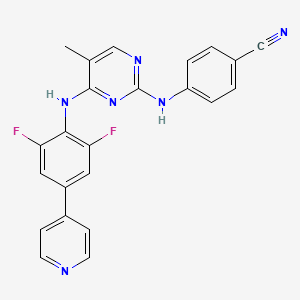
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
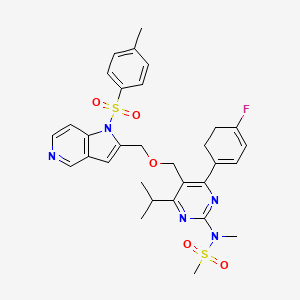
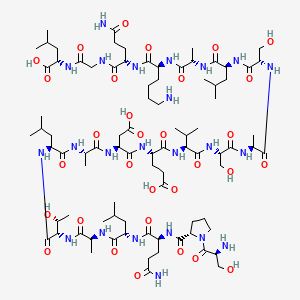
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
